trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
CAS No.: 1049978-59-7
Cat. No.: VC2838609
Molecular Formula: C12H13ClF3NO2
Molecular Weight: 295.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049978-59-7 |
|---|---|
| Molecular Formula | C12H13ClF3NO2 |
| Molecular Weight | 295.68 g/mol |
| IUPAC Name | (3R,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9+;/m1./s1 |
| Standard InChI Key | YSYNBLMPHGKCFM-RJUBDTSPSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl |
| SMILES | C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl |
| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl |
Introduction
Chemical Properties and Structure
Identification and Basic Properties
Trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with specific structural and physical characteristics that define its properties and applications. The compound's identification data is summarized in Table 1 below:
| Property | Value |
|---|---|
| CAS Number | 1049978-59-7 |
| Molecular Formula | C12H13ClF3NO2 |
| Molecular Weight | 295.68 g/mol |
| IUPAC Name | (3R,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9+;/m1./s1 |
| Standard InChIKey | YSYNBLMPHGKCFM-RJUBDTSPSA-N |
The compound exists as a hydrochloride salt of the parent compound, which adds stability and enhances certain physicochemical properties compared to the free base form.
Structural Characteristics and Stereochemistry
The molecular structure of trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride features several key elements:
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A pyrrolidine ring serving as the core structure
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A carboxylic acid group at the 3-position of the pyrrolidine ring
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A 2-(trifluoromethyl)phenyl group at the 4-position
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A trans configuration between the carboxylic acid and phenyl substituents
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A hydrochloride salt formation at the pyrrolidine nitrogen
The stereochemistry of this compound is particularly significant, as it exists in the (3R,4S) configuration. This specific stereochemical arrangement is crucial for its biological activity and potential pharmacological applications. The trans configuration refers to the spatial arrangement where the carboxylic acid group and the trifluoromethyl-substituted phenyl group are positioned on opposite sides of the pyrrolidine ring plane.
Synthesis and Preparation
Stock Solution Preparation
For research applications, proper solution preparation is essential. Based on the compound's properties, Table 2 provides guidelines for preparing stock solutions at various concentrations:
| Target Concentration | Amount of Compound | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |
|---|---|---|---|---|
| 1 mM | 295.68 μg/mL | 3.3819 mL | 16.9096 mL | 33.8192 mL |
| 5 mM | 1478.4 μg/mL | 0.6764 mL | 3.3819 mL | 6.7638 mL |
| 10 mM | 2956.8 μg/mL | 0.3382 mL | 1.691 mL | 3.3819 mL |
When preparing solutions, it is recommended to select the appropriate solvent based on the specific experimental requirements. Once prepared, the solutions should be stored in separate packages to avoid degradation from repeated freezing and thawing cycles .
Applications in Research and Development
Pharmaceutical Development
Trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride serves as a key intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting neurological disorders. Its unique structural features allow it to function as a building block for creating complex molecules with potential therapeutic effects .
The compound's trifluoromethyl group is especially valuable in medicinal chemistry. Trifluoromethyl groups are known to:
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Enhance the metabolic stability of drug candidates
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Improve lipophilicity and bioavailability
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Modify electron distribution, affecting binding affinity to biological targets
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Increase resistance to metabolic degradation
These properties make trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride particularly useful for developing compounds that can effectively cross the blood-brain barrier, an essential characteristic for neurological therapeutics .
Medicinal Chemistry Applications
In medicinal chemistry research, this compound plays significant roles in:
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Structure-activity relationship (SAR) studies for drug design
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Development of enzyme inhibitors and receptor modulators
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Investigation of novel therapeutic targets
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Design of compounds with enhanced pharmacokinetic properties
The compound's well-defined stereochemistry makes it valuable for studies requiring precise molecular recognition, such as receptor binding assays and enzyme inhibition studies. Additionally, researchers utilize this chemical to study its effects on specific biochemical pathways, contributing to a better understanding of disease mechanisms .
Material Science and Other Applications
Beyond pharmaceutical research, trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride has applications in:
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Development of advanced materials with specific electronic or thermal characteristics
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Creation of polymers with enhanced properties for industrial applications
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Analytical chemistry as a reference standard for method validation
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Organic synthesis as a versatile building block for complex molecules
The trifluoromethyl group contributes to improved chemical resistance and thermal stability in material applications, making this compound valuable beyond biomedical research .
Biochemical Research Applications
Enzyme Inhibition Studies
Trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is valuable in enzyme inhibition studies due to its structural features. Researchers utilize this compound to:
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Investigate potential inhibitory effects on specific enzymes
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Study structure-based drug design principles
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Develop models for understanding protein-ligand interactions
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Evaluate the impact of stereochemistry on biological activity
These applications contribute to a deeper understanding of biochemical mechanisms and potential therapeutic interventions .
Receptor Binding Assays
In receptor binding studies, this compound offers several advantages:
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Well-defined stereochemistry for precise molecular recognition
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Trifluoromethyl group that influences binding affinity
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Structural features suitable for studying specific receptor families
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Properties that enable tracking and analysis of binding events
These characteristics make trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride a valuable tool in research focused on receptor-mediated processes and potential drug targets .
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